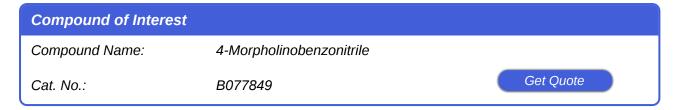


An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholinobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinobenzonitrile is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, which combines a polar morpholine ring with a benzonitrile moiety, imparts a distinct set of physicochemical properties that make it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Morpholinobenzonitrile**, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential relevance in biological signaling pathways.

Physicochemical Properties

The physicochemical properties of **4-Morpholinobenzonitrile** are crucial for understanding its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development.

Summary of Physicochemical Data



The following table summarizes the key physicochemical properties of **4-Morpholinobenzonitrile**.

Property	Value	Reference
IUPAC Name	4-(Morpholin-4-yl)benzonitrile	
Synonyms	4-(4-Cyanophenyl)morpholine	[1]
CAS Number	10282-31-2	[2]
Molecular Formula	C11H12N2O	[2]
Molecular Weight	188.23 g/mol	[1][2]
Melting Point	82-83 °C	[3]
Boiling Point	Data not available (predicted)	
Topological Polar Surface Area (TPSA)	36.26 Ų	[2]
LogP (Octanol-Water Partition Coefficient)	1.1 - 1.39	[1][2]
Hydrogen Bond Donors	0	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	1	[2]
рКа	Data not available (predicted)	
Solubility	Insoluble in water. Soluble in polar organic solvents.	[4]

Experimental Protocols Synthesis of 4-Morpholinobenzonitrile

A common and efficient method for the synthesis of **4-Morpholinobenzonitrile** involves the nucleophilic aromatic substitution of a halogenated benzonitrile with morpholine.[3]

Materials:



- 4-Chlorobenzonitrile or 4-Fluorobenzonitrile
- Morpholine
- Water
- 50% Aqueous Ethanol

Procedure:

- A mixture of morpholine (3 g, 34 mmol) and 4-chlorobenzonitrile (1.55 g, 11.2 mmol) is heated at 120°C.
- The reaction progress is monitored, and heating is continued until the conversion of 4-chlorobenzonitrile is complete (typically after 12 hours).
- After completion, 10 ml of water is added to the reaction mixture.
- The resulting precipitate is filtered off, washed with water, and dried under a vacuum at 30°C.
- The crude product is then recrystallized from 50% aqueous ethanol to yield 1.1 g of pure 4-Morpholinobenzonitrile.

Characterization of 4-Morpholinobenzonitrile

The identity and purity of the synthesized **4-Morpholinobenzonitrile** can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (CDCl₃): δ 7.46 (dd, 2H), 6.81 (dd, 2H), 3.79 (t, 4H), 3.22 (t, 4H).[3]
- ¹³C NMR (CDCl₃): δ 153.69, 133.71, 120.07, 114.26, 101.16, 66.65, 47.49.[3]

Mass Spectrometry (MS):

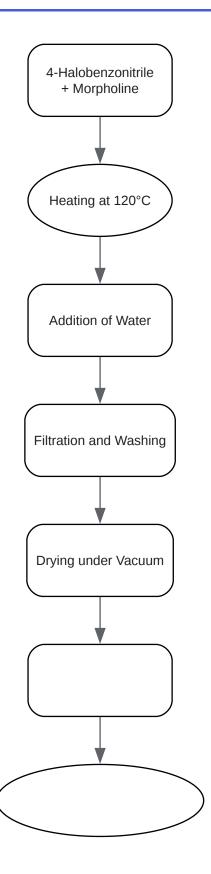
• The mass spectrum should show a molecular ion peak (M+) at m/z 188.[3]



Visualizations: Workflows and Signaling Pathways Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-Morpholinobenzonitrile**.





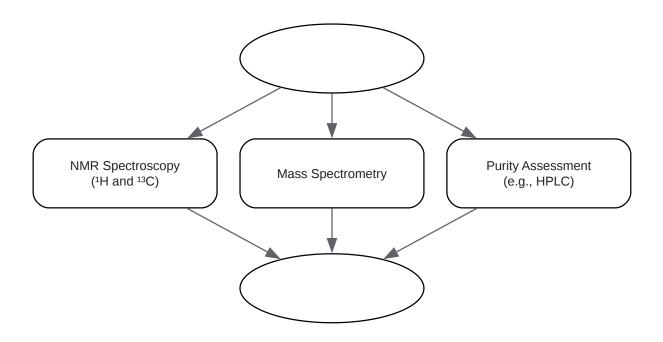
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Synthesis and Purification Workflow



Analytical Characterization Workflow

This diagram outlines the typical analytical workflow for the characterization of the synthesized compound.



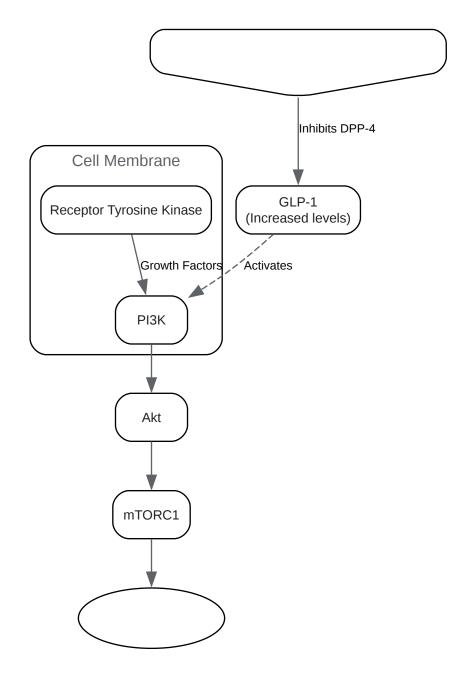
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Analytical Characterization Workflow

Potential Signaling Pathway Involvement

While the direct biological targets of **4-Morpholinobenzonitrile** are not yet fully elucidated, structurally related compounds have shown activity as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. The PI3K/Akt/mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation and is often implicated in both diabetes and cancer. The following diagram illustrates a simplified overview of this pathway and the potential point of intervention for a DPP-4 inhibitor.





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Simplified PI3K/Akt/mTOR Signaling Pathway

Conclusion

4-Morpholinobenzonitrile possesses a unique combination of structural features that result in its distinct physicochemical properties. This guide has provided a detailed summary of these properties, along with established protocols for its synthesis and characterization. While its direct biological role is an active area of investigation, the known activities of structurally similar



compounds suggest its potential as a scaffold in the development of novel therapeutics, possibly targeting enzymes such as DPP-4. The information and workflows presented herein are intended to serve as a valuable resource for researchers and scientists working with this versatile molecule.

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